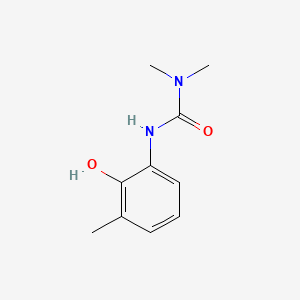
3-(2-Hydroxy-m-tolyl)-1,1-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ヒドロキシ-m-トリル)-1,1-ジメチル尿素は、メチル置換フェニル環にヒドロキシ基が結合し、ジメチル尿素部分を含むユニークな構造を持つ有機化合物です。
2. 製法
合成経路と反応条件: 3-(2-ヒドロキシ-m-トリル)-1,1-ジメチル尿素の合成は、通常、2-ヒドロキシ-m-トリルアミンとジメチルカルバモイルクロリドの反応によって行われます。この反応は、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基の存在下で行われます。反応は通常、ジクロロメタンやクロロホルムなどの有機溶媒中で、高い収率と純度を確保するために制御された温度で行われます。
工業生産方法: 工業的な環境では、3-(2-ヒドロキシ-m-トリル)-1,1-ジメチル尿素の製造には、効率性とスケーラビリティを向上させるために連続式反応器が使用される場合があります。試薬の添加と温度制御のための自動システムの使用により、製造プロセスをさらに最適化できます。
反応の種類:
酸化: 3-(2-ヒドロキシ-m-トリル)-1,1-ジメチル尿素中のヒドロキシ基は、酸化されて対応するケトンまたはアルデヒドを形成する可能性があります。
還元: この化合物は、使用する還元剤に応じて、さまざまな誘導体を形成するために還元することができます。
置換: 芳香環は、ニトロ化やハロゲン化などの求電子置換反応を受けます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ニトロ化には硝酸、臭素化には臭素などの試薬が、制御された条件下で使用されます。
主な生成物:
酸化: ケトンまたはアルデヒドの生成。
還元: 官能基が変化した還元誘導体の生成。
置換: ニトロ化またはハロゲン化誘導体の生成。
4. 科学研究の応用
3-(2-ヒドロキシ-m-トリル)-1,1-ジメチル尿素は、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成における有機合成のビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: 潜在的な治療効果と創薬のための前駆体として探求されています。
産業: 特殊化学品や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-m-tolyl)-1,1-dimethylurea typically involves the reaction of 2-hydroxy-m-toluidine with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
3-(2-Hydroxy-m-tolyl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
3-(2-ヒドロキシ-m-トリル)-1,1-ジメチル尿素の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。ヒドロキシ基は標的分子の水素結合を形成することができ、ジメチル尿素部分は疎水性相互作用を通じて相互作用することができます。これらの相互作用は、標的分子の活性を調節し、さまざまな生物学的効果をもたらします。
類似化合物:
3-(2-ヒドロキシ-m-トリル)-1,1-ジメチル尿素: vs. : 両方の化合物にヒドロキシ-m-トリル基が含まれていますが、追加の官能基と全体的な構造が異なります。
3-(2-ヒドロキシ-m-トリル)-1,1-ジメチル尿素: vs. : これらの化合物は、ヒドロキシ-m-トリル部分共有していますが、他の置換基と分子構造が大きく異なります。
独自性: 3-(2-ヒドロキシ-m-トリル)-1,1-ジメチル尿素は、独特の化学反応性と潜在的な生物活性を付与する官能基の特定の組み合わせにより、ユニークです。その構造は、さまざまな分野で幅広い用途を可能にし、研究や産業目的のための貴重な化合物となっています。
類似化合物との比較
3-(2-Hydroxy-m-tolyl)-1,1-dimethylurea: vs. : Both compounds contain a hydroxy-m-tolyl group, but differ in their additional functional groups and overall structure.
This compound: vs. : These compounds share the hydroxy-m-tolyl moiety but differ significantly in their other substituents and molecular framework.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
83898-18-4 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
3-(2-hydroxy-3-methylphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-4-6-8(9(7)13)11-10(14)12(2)3/h4-6,13H,1-3H3,(H,11,14) |
InChIキー |
RRNUCYMPMFVIGK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


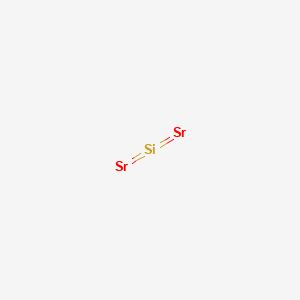
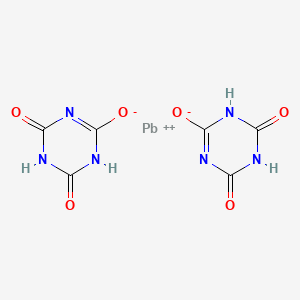
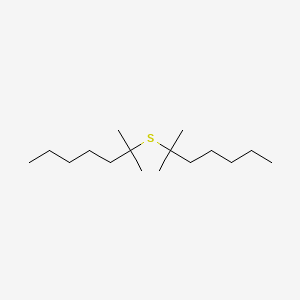
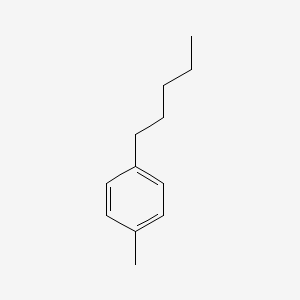
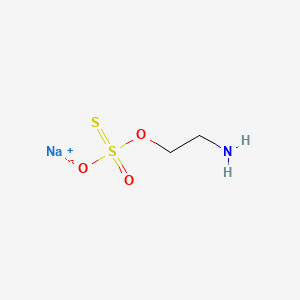

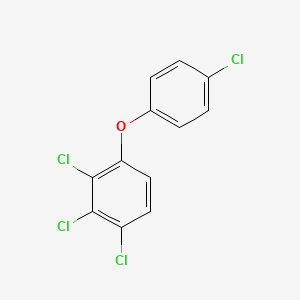
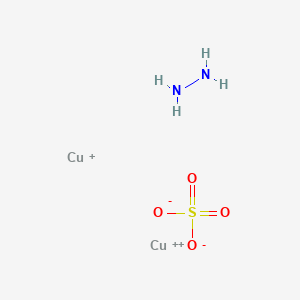
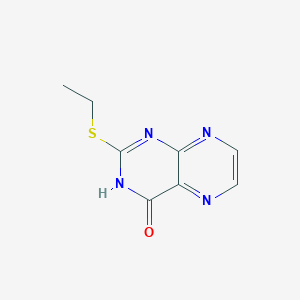
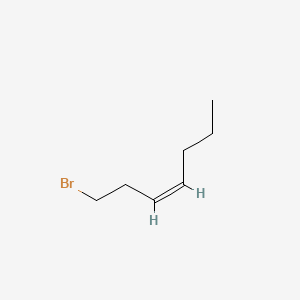
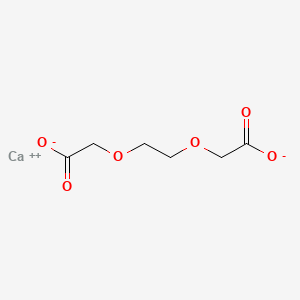
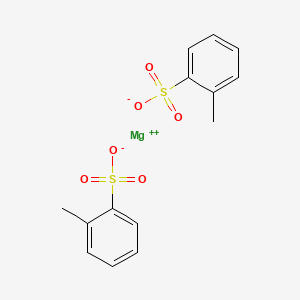
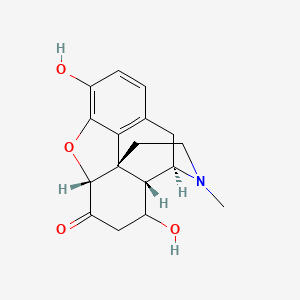
![ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate](/img/structure/B12659335.png)
